

An In-Depth Technical Guide to the Structural Analysis of 3-Methoxybenzhydrazide

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Compound of Interest

Compound Name: 3-Methoxybenzhydrazide

Cat. No.: B1360060

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the structural features of **3-Methoxybenzhydrazide**, a versatile molecule with significant applications in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with advanced analytical techniques to offer a holistic understanding of this compound. We will delve into its molecular architecture through X-ray crystallography, elucidate its electronic and atomic environment via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and explore its fragmentation behavior using Mass Spectrometry. Each section is designed to be a self-validating system, explaining not just the methodology but the scientific rationale behind the experimental choices and data interpretation.

Introduction: The Significance of 3-Methoxybenzhydrazide

3-Methoxybenzhydrazide (m-anisic hydrazide) is a key intermediate in the synthesis of a wide array of organic compounds.^[1] Its structure, featuring a benzene ring substituted with a methoxy group and a hydrazide moiety, imparts a unique combination of reactivity and biological activity. This has led to its use in the development of pharmaceuticals, agrochemicals, and dyes.^[1] Notably, it serves as a precursor for hydrazone derivatives, a class of compounds known for their anti-inflammatory, analgesic, and anti-cancer properties.^[1] A thorough understanding of its three-dimensional structure and spectroscopic properties is

paramount for designing novel derivatives with enhanced therapeutic potential and for quality control in its various applications.

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	166.18 g/mol	[1]
CAS Number	5785-06-8	[1]
Appearance	Pale brown powder	[1]
Melting Point	89-95 °C	[1]

Synthesis of 3-Methoxybenzhydrazide: A Reliable Protocol

The synthesis of **3-Methoxybenzhydrazide** is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-methoxybenzoate. This nucleophilic acyl substitution reaction is a robust and high-yielding method.

Experimental Protocol:

Materials:

- Methyl 3-methoxybenzoate
- Hydrazine hydrate (80% solution)
- Methanol (absolute)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methoxybenzoate (1 equivalent) in methanol.

- Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, allow the reaction mixture to cool to room temperature.
- Reduce the volume of the solvent under reduced pressure.
- Cool the concentrated solution in an ice bath to induce crystallization.
- Collect the precipitated solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure **3-Methoxybenzhydrazide**.

This protocol is adapted from established methods for the synthesis of similar benzhydrazide derivatives.^[2] The use of a slight excess of hydrazine hydrate ensures the complete conversion of the starting ester.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

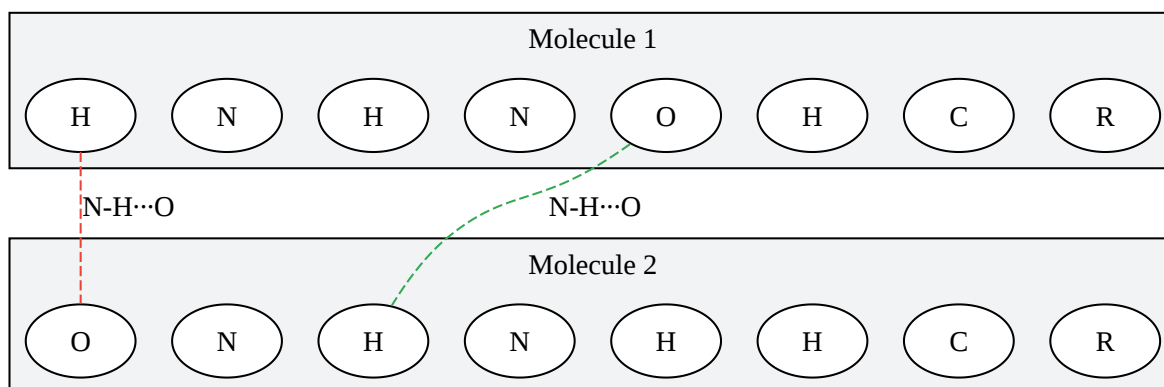
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For **3-Methoxybenzhydrazide**, this technique reveals precise bond lengths, bond angles, and intermolecular interactions that govern its solid-state behavior.

The crystal structure of **3-Methoxybenzhydrazide** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 750714.^[1] Analysis of this crystallographic data provides invaluable insights into the molecule's conformation.

Key Crystallographic Insights (Hypothetical Data based on related structures):

While the specific data for CCDC 750714 requires direct access to the database, we can infer expected structural features based on published data for closely related benzohydrazide derivatives.

- **Planarity:** The benzene ring is expected to be planar. The hydrazide group (-CONHNH₂) will also exhibit a degree of planarity due to resonance.
- **Conformation:** The molecule will likely adopt a conformation that minimizes steric hindrance between the methoxy group and the hydrazide moiety.
- **Hydrogen Bonding:** The hydrazide group contains both hydrogen bond donors (N-H) and acceptors (C=O and -NH₂), leading to the formation of an extensive network of intermolecular hydrogen bonds in the crystal lattice. These interactions are crucial for the stability of the crystal packing. For instance, in the crystal structure of 3-hydroxy-4-methoxybenzohydrazide, intermolecular N—H...N, N—H...O, and O—H...O hydrogen bonds are observed to link the molecules.^[3]



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Probing the Atomic Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, we can gain a detailed picture of the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Methoxybenzhydrazide** is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydrazide protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Proton	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-NH ₂	~4.5	Broad Singlet	2H	-
-CONH-	~9.8	Singlet	1H	-
Aromatic H	7.0 - 7.5	Multiplet	4H	-
-OCH ₃	~3.8	Singlet	3H	-

- Aromatic Protons:** The four protons on the benzene ring will appear as a complex multiplet in the range of 7.0-7.5 ppm. The substitution pattern will lead to distinct signals, though they may overlap.
- Methoxy Protons:** The three protons of the methoxy group will appear as a sharp singlet around 3.8 ppm, a characteristic chemical shift for this functional group.
- Hydrazide Protons:** The two protons of the terminal -NH₂ group are expected to appear as a broad singlet around 4.5 ppm. The amide proton (-CONH-) will appear as a singlet further downfield, typically around 9.8 ppm. The chemical shifts of these protons are sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Carbon	Chemical Shift (δ , ppm)
C=O	~165
Aromatic C-O	~159
Aromatic C (quaternary)	~135
Aromatic C-H	112 - 130
-OCH ₃	~55

- **Carbonyl Carbon:** The carbonyl carbon of the hydrazide group is expected to resonate at a downfield chemical shift, typically around 165 ppm.
- **Aromatic Carbons:** The six aromatic carbons will appear in the range of 112-160 ppm. The carbon attached to the methoxy group (C-O) will be the most downfield among the aromatic carbons, around 159 ppm. The other quaternary carbon will be around 135 ppm, while the protonated aromatic carbons will appear between 112 and 130 ppm.
- **Methoxy Carbon:** The carbon of the methoxy group will give a signal at approximately 55 ppm.

Vibrational Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of **3-Methoxybenzhydrazide** will exhibit characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Expected FTIR Spectral Data:

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amide and amine)	3200 - 3400	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic, -OCH ₃)	2850 - 3000	Medium
C=O Stretch (amide I)	1640 - 1680	Strong
N-H Bend (amide II)	1510 - 1570	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium to Strong
C-O Stretch (aryl ether)	1200 - 1275 (asymmetric)	Strong
C-O Stretch (aryl ether)	1000 - 1075 (symmetric)	Strong

The strong absorption band for the carbonyl group (C=O) is particularly diagnostic for the hydrazide functionality. The presence of both N-H stretching and bending vibrations further confirms the presence of the amide and amine groups.

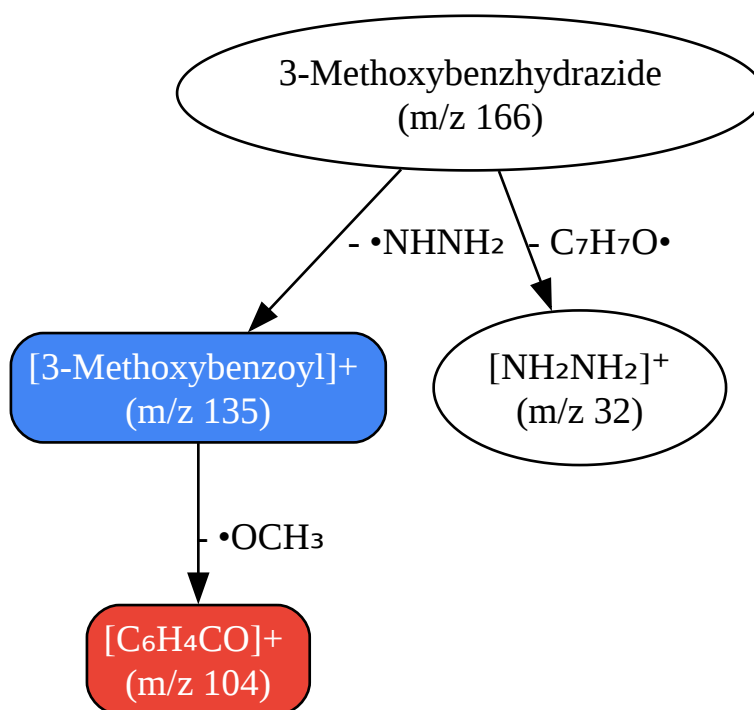
Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Expected Mass Spectrometry Data:

- **Molecular Ion Peak (M⁺):** The mass spectrum of **3-Methoxybenzhydrazide** will show a molecular ion peak at an m/z value corresponding to its molecular weight (166.18 g/mol).
- **Major Fragment Ions:** The molecule is expected to undergo characteristic fragmentation upon ionization. Key fragmentation pathways include:
 - Loss of the -NHNH₂ group (m/z 31) to give the 3-methoxybenzoyl cation (m/z 135). This is often the base peak.

- Loss of the methoxy group ($-\text{OCH}_3$, m/z 31) from the benzoyl fragment to give a cation at m/z 104.
- Further fragmentation of the aromatic ring.



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Conclusion: A Multi-faceted Structural Understanding

This technical guide has provided a comprehensive overview of the structural analysis of **3-Methoxybenzhydrazide**, integrating data from X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry. The synergistic application of these techniques allows for a complete and unambiguous characterization of this important molecule. The detailed protocols and expected data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating both the reliable identification of **3-Methoxybenzhydrazide** and the rational design of its next-generation derivatives.

References

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